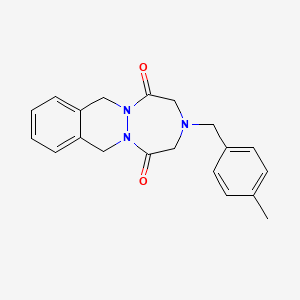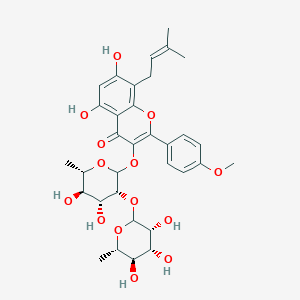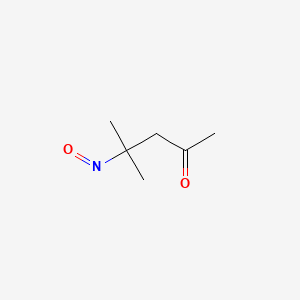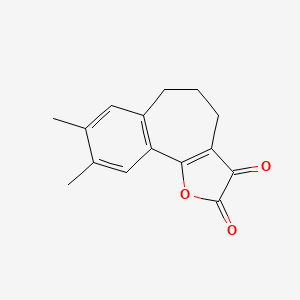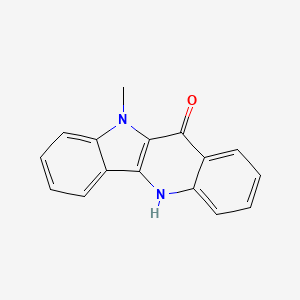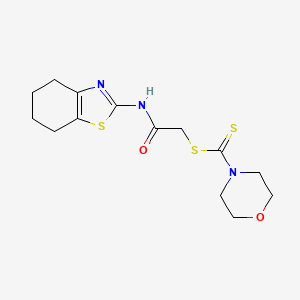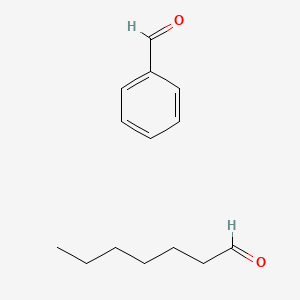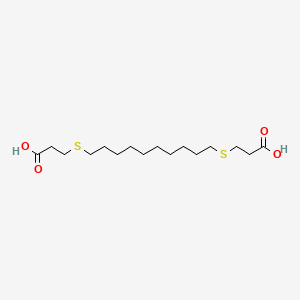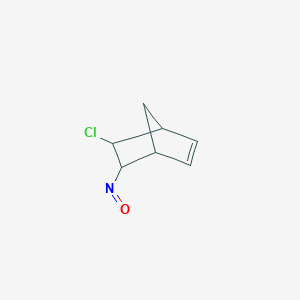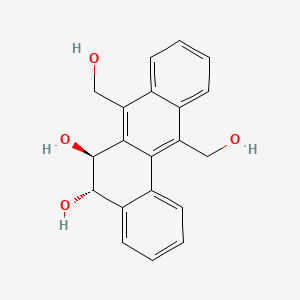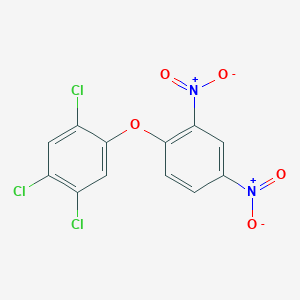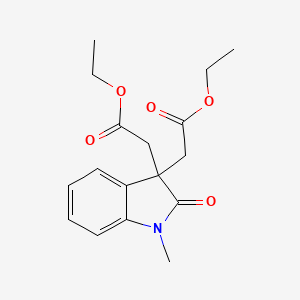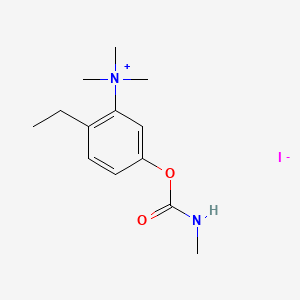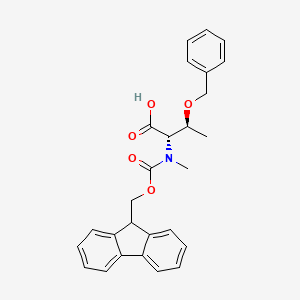
Fmoc-O-benzyl-N-methyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-O-benzyl-N-methyl-L-threonine is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, a benzyl group at the hydroxyl side chain, and a methyl group at the nitrogen atom. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-benzyl-N-methyl-L-threonine typically involves several steps:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected by benzylation, usually using benzyl bromide in the presence of a base such as sodium hydride.
Methylation of the Amino Group: The amino group is methylated using methyl iodide and a base like potassium carbonate.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the methylated and benzylated threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-benzyl-N-methyl-L-threonine undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed by hydrogenolysis.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) for Fmoc removal; hydrogen and palladium on carbon (Pd/C) for benzyl removal.
Major Products
Deprotection: Removal of the Fmoc group yields N-methyl-O-benzyl-L-threonine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Fmoc-O-benzyl-N-methyl-L-threonine is widely used in scientific research, particularly in the fields of chemistry and biology:
Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins, allowing for the incorporation of modified threonine residues.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Mechanism of Action
The primary function of Fmoc-O-benzyl-N-methyl-L-threonine is to serve as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus during synthesis and is removed under basic conditions to allow for subsequent coupling reactions. The benzyl group protects the hydroxyl side chain and is removed by hydrogenolysis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-O-benzyl-L-threonine: Similar but lacks the N-methyl group.
Fmoc-O-benzyl-N-methyl-L-serine: Similar but with a serine backbone instead of threonine.
Uniqueness
Fmoc-O-benzyl-N-methyl-L-threonine is unique due to the presence of both the N-methyl and O-benzyl groups, which provide additional protection and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C27H27NO5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25-/m0/s1 |
InChI Key |
OJELSPMZRJEODW-BVZFJXPGSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10-Dihydroindolo[3,2-b]quinolin-11-one](/img/structure/B15196675.png)
